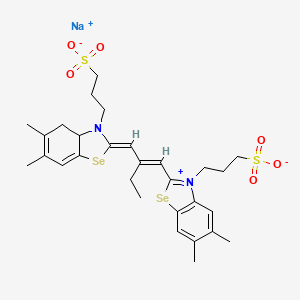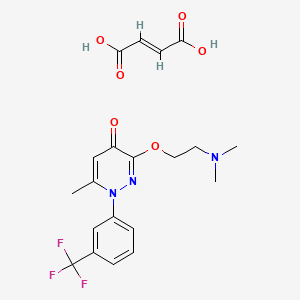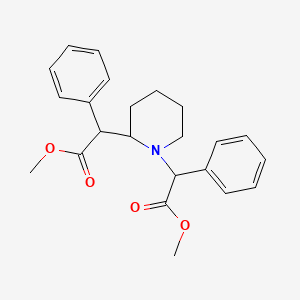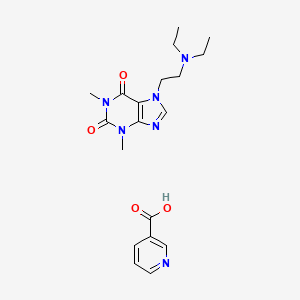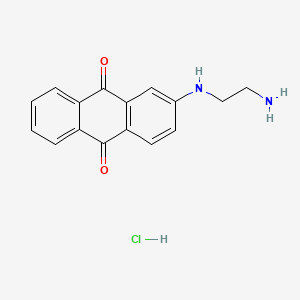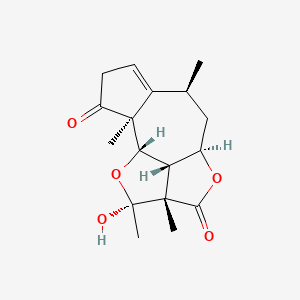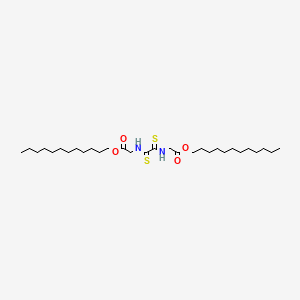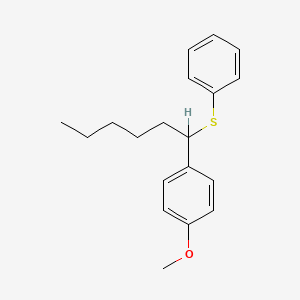
Anisole, p-(1-(phenylthio)hexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anisole, p-(1-(phenylthio)hexyl)- is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group attached to a benzene ring, with a phenylthiohexyl substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anisole, p-(1-(phenylthio)hexyl)- typically involves the alkylation of anisole with 1-hexene or 1-hexanol in the presence of a catalyst. For example, the alkylation can be carried out over zeolite H-beta, where anisole reacts with 1-hexene to form a mixture of isomeric alkylates . The reaction conditions, such as temperature and catalyst quantity, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of Anisole, p-(1-(phenylthio)hexyl)- may involve similar alkylation processes, scaled up to meet commercial demands. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, separation techniques such as distillation and solvent extraction are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Anisole, p-(1-(phenylthio)hexyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group on the benzene ring activates the aromatic system towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The phenylthiohexyl substituent can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the thioether form.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the phenylthiohexyl substituent is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of Anisole, p-(1-(phenylthio)hexyl)- yields nitro derivatives, while oxidation of the phenylthiohexyl group forms sulfoxides or sulfones.
Scientific Research Applications
Anisole, p-(1-(phenylthio)hexyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Anisole, p-(1-(phenylthio)hexyl)- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The methoxy group enhances the electron density of the benzene ring, facilitating electrophilic attack at the ortho and para positions.
Oxidation and Reduction: The phenylthiohexyl group can undergo redox reactions, influencing the compound’s reactivity and stability.
Nucleophilic Substitution: The presence of electron-donating and electron-withdrawing groups affects the compound’s susceptibility to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Anisole (Methoxybenzene): Anisole itself is a simpler compound with a methoxy group attached to a benzene ring.
Phenylthiohexane: This compound contains a phenylthio group attached to a hexane chain, similar to the substituent in Anisole, p-(1-(phenylthio)hexyl)-.
Methoxyphenylthiohexane: A related compound with both methoxy and phenylthiohexyl groups attached to a benzene ring.
Uniqueness
Anisole, p-(1-(phenylthio)hexyl)- is unique due to the combination of its methoxy and phenylthiohexyl substituents, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and research.
Properties
CAS No. |
60702-20-7 |
|---|---|
Molecular Formula |
C19H24OS |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-methoxy-4-(1-phenylsulfanylhexyl)benzene |
InChI |
InChI=1S/C19H24OS/c1-3-4-6-11-19(21-18-9-7-5-8-10-18)16-12-14-17(20-2)15-13-16/h5,7-10,12-15,19H,3-4,6,11H2,1-2H3 |
InChI Key |
NYMNGKZIFGYQIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747173.png)
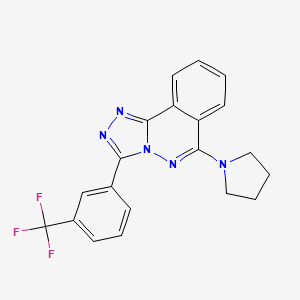
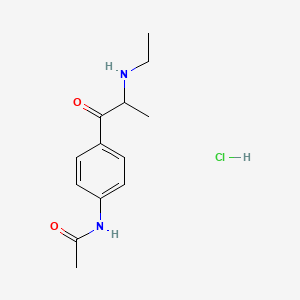
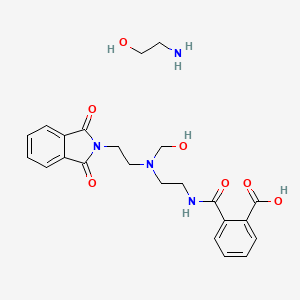
![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747198.png)
